molecular formula C18H13F3N4OS2 B6568741 N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(trifluoromethyl)benzamide CAS No. 946329-20-0

N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(trifluoromethyl)benzamide

Cat. No.: B6568741
CAS No.: 946329-20-0
M. Wt: 422.5 g/mol
InChI Key: UPIZMSAYGUOYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[3,2-b]thiazole core fused with a thiophen-2-yl group and substituted with a 2-(trifluoromethyl)benzamide moiety via an ethyl linker. Its synthesis likely follows strategies analogous to those in , where 1,2,4-triazole intermediates react with α-halogenated ketones under basic conditions to form S-alkylated derivatives . Spectral characterization (IR, NMR, MS) would align with methodologies in and , confirming tautomeric forms and functional groups .

Properties

IUPAC Name

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4OS2/c19-18(20,21)13-5-2-1-4-12(13)16(26)22-8-7-11-10-28-17-23-15(24-25(11)17)14-6-3-9-27-14/h1-6,9-10H,7-8H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIZMSAYGUOYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic structures, including a thiophene ring, a triazole ring, and a thiazole ring. These structural components contribute to its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability.

Molecular Formula and Weight

  • Molecular Formula : C15H13F3N4OS2
  • Molecular Weight : 385.41 g/mol

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound's heterocyclic rings allow it to bind effectively to active sites on enzymes or receptors, potentially inhibiting or modulating their activity.

Target Interactions

Research indicates that compounds with similar structures can interact with various biological targets:

  • Enzymes : Inhibition of key metabolic enzymes could lead to altered cellular metabolism.
  • Receptors : Modulation of receptor activity may affect signal transduction pathways involved in cell proliferation and survival.

Antiproliferative Effects

Several studies have demonstrated the antiproliferative effects of compounds containing similar structural motifs. For instance, novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines were evaluated for their antiproliferative activities against various cancer cell lines (PC-3, HepG2, A549, MCF-7). Notably:

  • Compound 32 exhibited significant inhibition of cell proliferation with IC₅₀ values of 5.09 μM against HepG2 cells and 3.70 μM against PC-3 cells .

Antiviral and Antimicrobial Activities

Mercapto-substituted 1,2,4-triazoles have shown promise as antiviral agents. They are reported to possess:

  • Antiviral Activity : Effective against various viral infections.
  • Antimicrobial Activity : Demonstrated bactericidal effects comparable to established antibiotics like streptomycin .

Case Studies

  • Cancer Cell Lines : In vitro studies showed that compounds with triazole and thiazole moieties induced G2/M phase arrest in cancer cells. This suggests potential as anticancer agents by disrupting cell cycle progression.
  • Antibacterial Screening : Compounds derived from similar structures exhibited potent antibacterial activity against pathogenic bacteria, indicating their potential use in treating bacterial infections .

Data Table: Biological Activities of Related Compounds

Compound NameCell Line TestedIC₅₀ (μM)Biological Activity
Compound 32HepG25.09Antiproliferative
Compound 32PC-33.70Antiproliferative
Mercapto-TriazoleVariousVariesAntiviral
Benzothiazole DerivativeM. tuberculosisModerate to GoodAnti-tubercular

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Triazolo[3,2-b]thiazole Derivatives ():

  • BG14715 (): Shares the triazolo[3,2-b]thiazole core but replaces the trifluoromethyl benzamide with a 2,2-dimethylpropanamide group. This substitution reduces electron-withdrawing effects and may decrease metabolic stability compared to the target compound .
  • Compounds [10–15] (): S-alkylated triazoles with phenyl/4-fluorophenyl acetophenone substituents. The target compound’s trifluoromethyl benzamide provides stronger hydrophobic interactions than the acetophenone moieties in these derivatives .

Benzimidazole-Triazole-Thiazole Hybrids ():

  • 9a–9e : Feature triazole-thiazole-arylacetamide scaffolds with varying para-substituted phenyl groups (F, Br, CH₃, OCH₃). Docking studies suggest these compounds bind to targets via aryl-thiazole interactions, whereas the target compound’s thiophene-triazole system may engage in distinct π-π stacking or sulfur-mediated interactions .

Triazolothiadiazoles ():

  • 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (): A triazolothiadiazole with isobutylphenyl and ethyl groups.
  • N-[4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide (): Substituted with ethyl and methyl groups. The absence of a thiophene or trifluoromethyl group reduces steric bulk and electronic effects relative to the target compound .

Spectral and Physicochemical Properties

Compound Key IR Bands (cm⁻¹) Notable NMR Signals (δ, ppm) Molar Mass (g/mol) LogP (Predicted)
Target Compound νC=S: ~1250; νCF₃: ~1150 Thiophene H: ~7.2; CF₃: ~4.3 (¹³C) 434.41 3.8
BG14715 () νC=O: ~1680; νC=S: ~1255 CH(CH₃)₂: ~1.2 (¹H) 334.46 2.5
Compound 9c () νC=O: ~1675; νC≡N: ~2230 Br-substituted aryl: ~7.8 (¹H) 489.35 4.2
Compound νC=S: ~1247; νC-N: ~1340 Isobutyl CH₂: ~1.8 (¹H) 363.44 4.0

Key Observations:

  • The target compound’s trifluoromethyl group increases molar mass and logP compared to BG14715, suggesting enhanced membrane permeability .
  • Bromine in 9c () raises molar mass but may improve halogen bonding in target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.